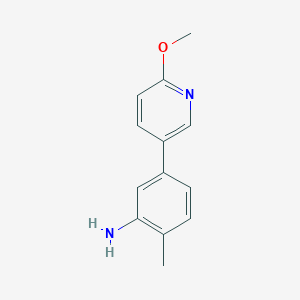

5-(6-Methoxypyridin-3-yl)-2-methylaniline

Beschreibung

Eigenschaften

IUPAC Name |

5-(6-methoxypyridin-3-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-3-4-10(7-12(9)14)11-5-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMUHNNPHLKULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 5-(6-Methoxypyridin-3-yl)-2-methylaniline: A Technical Guide

Executive Summary

5-(6-Methoxypyridin-3-yl)-2-methylaniline (CAS: 1248688-36-9) is a specialized biaryl building block extensively utilized in medicinal chemistry, particularly in the discovery of kinase inhibitors (e.g., JAK, RIOK2, SHP2) and GPCR ligands. Its structure combines an electron-rich o-toluidine moiety with a 6-methoxypyridine ring, offering a unique balance of lipophilicity, hydrogen-bonding capability, and metabolic stability.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, chemical reactivity, and applications in drug development.

Physicochemical Profile

Understanding the electronic and physical parameters of this scaffold is critical for predicting its behavior in biological systems and synthetic workflows.

Structural Analysis

The molecule consists of two aromatic systems connected by a single C-C bond (biaryl axis):

-

Ring A (Aniline): A 2-methylaniline (o-toluidine) core. The methyl group at the ortho position to the amine introduces steric bulk, potentially restricting rotation around the C-N bond in downstream amides/sulfonamides.

-

Ring B (Pyridine): A 6-methoxypyridin-3-yl group.[1][2][3] The methoxy group at position 6 (ortho to nitrogen) significantly reduces the basicity of the pyridine nitrogen via resonance (n_O -> π_ring), making the aniline nitrogen the primary basic center.

Key Properties Table

| Parameter | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 214.26 g/mol | Fragment-like; allows room for further elaboration (Rule of 3 compliant). |

| Formula | C₁₃H₁₄N₂O | |

| LogP (Calc) | 2.1 - 2.4 | Moderate lipophilicity; good membrane permeability. |

| pKa (Aniline NH₂) | ~4.4 | Weakly basic; unprotonated at physiological pH (7.4). |

| pKa (Pyridine N) | < 1.0 | Very weak base due to 6-methoxy resonance effect. |

| H-Bond Donors | 2 (NH₂) | Key interaction point for kinase hinge regions (Glu/Asp residues). |

| H-Bond Acceptors | 3 (N, O, N) | Pyridine N and Methoxy O act as weak acceptors. |

| Rotatable Bonds | 2 | Biaryl axis and Methoxy-C bond. |

| PSA (Polar Surface Area) | ~50 Ų | Favorable for CNS penetration if total PSA < 90 Ų. |

Synthetic Pathways

The synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline relies on transition-metal-catalyzed cross-coupling reactions to form the biaryl C-C bond.

Primary Route: Suzuki-Miyaura Coupling

The most robust method involves coupling an aryl boronic acid with an aryl halide.

-

Partner A: 5-Bromo-2-methylaniline (Electrophile)

-

Partner B: (6-Methoxypyridin-3-yl)boronic acid (Nucleophile)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water or DME/Water

Protocol Overview:

-

Charge a reaction vessel with 5-bromo-2-methylaniline (1.0 eq), (6-methoxypyridin-3-yl)boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Add solvent (Dioxane:H₂O, 4:1) and degas with N₂ for 10 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) under inert atmosphere.

-

Heat to 90°C for 4-12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl aniline.

Chemical Reactivity & Derivatization

As a scaffold, the molecule offers distinct vectors for chemical modification.

Aniline Nitrogen Functionalization

The primary amine is the most reactive handle.

-

Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is common in kinase inhibitors to target the "gatekeeper" residue.

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

-

Example: Reaction with 2-methylbenzenesulfonyl chloride yields sulfonamide intermediates used in RIOK2 inhibitors [1].

-

-

Urea Formation: Reacts with isocyanates or triphosgene/amines to form ureas.

Pyridine Ring Reactivity

-

N-Oxidation: Treatment with mCPBA yields the pyridine N-oxide, which alters polarity and metabolic profile.

-

Demethylation: Strong acids (HBr) or Lewis acids (BBr₃) can cleave the methoxy ether to yield the pyridone (6-hydroxypyridine tautomer). This is a potential metabolic degradation pathway (O-demethylation).

Electrophilic Aromatic Substitution (EAS)

-

Ring A (Aniline): The position para to the amino group (position 4) is activated but sterically crowded by the biaryl linkage at position 5. The position ortho to the amino group (position 6) is the most accessible site for halogenation or nitration.

Visualization: Reactivity Map

Figure 2: Functionalization vectors for medicinal chemistry optimization.

Medicinal Chemistry Applications

Kinase Inhibition (JAK, RIOK2, SHP2)

This scaffold is a "privileged structure" in kinase drug discovery.

-

Hinge Binding: The aniline NH₂ often serves as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues).

-

Selectivity: The 2-methyl group on the aniline ring forces the biaryl system into a twisted conformation (atropisomerism potential), which can induce selectivity by fitting into specific hydrophobic pockets (e.g., the specificity pocket in p38 MAPK or JAK kinases) [2].

-

Case Study (RIOK2): In the development of CQ211, a highly potent RIOK2 inhibitor, the 6-methoxypyridine moiety provides critical hydrophobic interactions while maintaining reasonable solubility compared to a phenyl ring [1].

Metabolic Stability

-

The 6-methoxypyridine is generally more metabolically stable than a simple anisole (methoxybenzene) because the electron-deficient pyridine ring reduces the propensity for oxidative metabolism at the ring carbons.

-

However, the methoxy group itself is a site for CYP450-mediated O-demethylation. Drug designers often replace it with a difluoromethoxy (-OCHF₂) or trifluoromethyl (-CF₃) group if half-life needs improvement.

Handling and Safety

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for aromatic amines .

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Irritation | H315/H319 | Causes skin and serious eye irritation. |

| Sensitization | H317 | May cause an allergic skin reaction. |

| Genotoxicity | Warning | Anilines can be metabolically activated to hydroxylamines, which are potential DNA alkylators (Ames positive potential). |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline nitrogen.

References

-

Ouyang, Y., et al. (2022).[3] "Discovery of CQ211 as a Highly Potent and Selective RIOK2 Inhibitor."[2][3] Journal of Medicinal Chemistry, 65(10), 7203–7218. Link

-

Yang, J., et al. (2020). "Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor."[4] Journal of Medicinal Chemistry, 63(9), 4517–4527.[4] Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 9981404." PubChem. Link

-

Sigma-Aldrich.[1] "Product Specification: 5-(6-Methoxypyridin-3-yl)-2-methylaniline." Link

Sources

- 1. N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | C23H26N4O4S | CID 9981404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-<i>4H</i>-[1,2,3]triazolo[4,5-<i>c</i>]... - ChEMBL [ebi.ac.uk]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Biaryl Scaffolds: 5-(6-Methoxypyridin-3-yl)-2-methylaniline in Kinase Inhibitor Discovery

Abstract

5-(6-Methoxypyridin-3-yl)-2-methylaniline (CAS: 1248688-36-9) represents a high-value pharmacophore fragment in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors. This biaryl amine integrates a sterically demanding ortho-methylaniline "head" with a polarity-tuned 6-methoxypyridine "tail." This specific substitution pattern is critical for inducing atropisomeric twist, optimizing solubility, and targeting atypical kinases such as RIOK2 . This guide details the physicochemical rationale, synthetic pathways, and application of this building block in the development of the RIOK2 inhibitor CQ211 and subsequent molecular glue degraders.[1]

Structural Analysis & Physicochemical Properties[2][3][4]

The utility of 5-(6-Methoxypyridin-3-yl)-2-methylaniline lies in its ability to simultaneously address steric, electronic, and metabolic challenges in drug design.

The "Ortho-Methyl" Effect

The methyl group at the C2 position of the aniline ring is not merely a hydrophobic filler; it is a conformational control element.

-

Torsional Strain: The C2-methyl group creates steric clash with the core scaffold (e.g., quinoline, pyrimidine) upon coupling. This forces the aniline ring out of coplanarity with the core, often adopting a twist angle of 40–60°.

-

Selectivity Filter: This twist is essential for fitting into the ATP-binding pockets of kinases that possess a restricted "gatekeeper" region or a specific hydrophobic pocket (e.g., the hydrophobic back pocket in type II inhibitors).

The 6-Methoxypyridine Motif

The 6-methoxypyridin-3-yl moiety serves as a bioisostere for the phenyl ring but with superior drug-like properties:

-

Metabolic Stability: The methoxy group at the C6 position blocks a primary site of oxidative metabolism (CYP450-mediated oxidation) that would occur on a bare pyridine or phenyl ring.

-

H-Bond Acceptor: The pyridine nitrogen and the methoxy oxygen provide vectors for hydrogen bonding with solvent molecules or specific residues in the kinase solvent-exposed region, improving water solubility compared to a biphenyl analog.

Key Properties Table

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 1248688-36-9 | Unique identifier for sourcing. |

| Molecular Weight | 214.26 g/mol | Fragment-like; allows room for core scaffold mass. |

| LogP (Calc) | ~2.1 | Optimal lipophilicity for membrane permeability. |

| pKa (Aniline) | ~4.0 | Low basicity reduces non-specific binding; nucleophilic enough for Pd-coupling. |

| pKa (Pyridine) | ~2.5 | Reduced basicity due to methoxy induction; unlikely to be protonated at physiological pH. |

Synthetic Accessibility

The synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline is robustly achieved via palladium-catalyzed cross-coupling. The preferred route utilizes a Suzuki-Miyaura coupling between a boronic acid derivative of the pyridine and a halogenated aniline precursor.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The choice of partners depends on commercial availability and cost.

-

Path A (Preferred): Coupling 5-bromo-2-methylaniline with (6-methoxypyridin-3-yl)boronic acid.

-

Path B: Coupling 3-amino-4-methylphenylboronic acid with 5-bromo-2-methoxypyridine.

Visualization: Synthetic Workflow

Caption: Standard Suzuki-Miyaura coupling strategy for the scalable synthesis of the target biaryl aniline.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline.

-

Reagents:

-

5-Bromo-2-methylaniline (1.0 eq, 10 mmol)

-

(6-Methoxypyridin-3-yl)boronic acid (1.2 eq, 12 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

-

-

Procedure:

-

Charge a reaction flask with the bromide, boronic acid, base, and catalyst under an inert atmosphere (

or Ar). -

Add the degassed solvent mixture.

-

Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT, dilute with EtOAc, and wash with water and brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow/off-white solid.

-

Medicinal Chemistry Application: RIOK2 Inhibition[1][3][4][5]

The most prominent application of this building block is in the discovery of CQ211 , a highly potent and selective inhibitor of RIOK2 (Right Open Reading Frame Kinase 2), an atypical kinase implicated in glioblastoma and AML.

Case Study: CQ211

In the development of CQ211, the 5-(6-Methoxypyridin-3-yl)-2-methylaniline moiety serves as the solvent-exposed "tail" attached to a triazolo[4,5-c]quinolin-4-one core.

-

Binding Mode: The aniline nitrogen forms a critical hydrogen bond with the hinge region or a specific backbone residue (depending on the core orientation).

-

V-Shape Architecture: The rigid biaryl system, combined with the core, creates a "V-shaped" molecule that perfectly complements the RIOK2 ATP-binding cleft.

-

Selectivity: The specific geometry enforced by the 2-methyl group excludes the molecule from binding to typical kinases (like EGFR or VEGFR), granting CQ211 exceptional selectivity for RIOK2 (

).

Visualization: From Building Block to Drug (CQ211)

Caption: The aniline serves as the critical amine input to generate the RIOK2 inhibitor CQ211 and subsequent degraders.

Experimental Protocol: Buchwald Coupling to Heterocycle

Objective: Coupling the aniline to a chloro-heterocycle (General Procedure for CQ211 analogs).

-

Reagents:

-

Chloro-heterocycle core (1.0 eq)[2]

-

5-(6-Methoxypyridin-3-yl)-2-methylaniline (1.1 eq)

- (0.05 eq)

-

Xantphos or BrettPhos (0.1 eq)

- or NaOtBu (2.0 eq)

-

Solvent: Toluene or 1,4-Dioxane

-

-

Procedure:

-

Combine all solids in a sealed tube.

-

Add anhydrous solvent and sparge with Argon for 5 minutes.

-

Seal and heat to 100–110°C overnight.

-

Workup: Filter through Celite, concentrate, and purify via preparative HPLC or silica chromatography.

-

Safety & Handling

-

Hazards: As with most anilines, treat as a potential skin sensitizer and irritant. The toxicological profile of this specific biaryl is not fully characterized, so standard "Unknown Chemical" precautions apply.

-

Storage: Store at room temperature (RT) or

under inert atmosphere. The aniline is prone to oxidation (browning) upon prolonged exposure to air. -

Stability: The methoxypyridine ring is stable to standard acidic workups, but strong Lewis acids (e.g.,

) will cleave the methyl ether to the pyridone.

References

-

Discovery of CQ211 as a Highly Potent and Selective RIOK2 Inhibitor. Ouyang, Y., et al. Journal of Medicinal Chemistry (2022). [3][4][5]

-

Crystal structure of RIOK2 in complex with CQ211. RCSB Protein Data Bank (PDB ID: 7VBT).

-

Discovery of the first examples of RIOK2 molecular glue degraders. Liu, Z., et al. Bioorganic Chemistry (2025).

-

Sigma-Aldrich Product Specification: 5-(6-methoxypyridin-3-yl)-2-methylaniline. Merck KGaA / Sigma-Aldrich Catalog.

Sources

- 1. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. rcsb.org [rcsb.org]

- 4. Document: Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-<i>4H</i>-[1,2,3]triazolo[4,5-<i>c</i>]... - ChEMBL [ebi.ac.uk]

- 5. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of pKa and Ionization in Drug Discovery: An In-depth Guide to Methoxypyridin-Aniline Derivatives

Foreword: The Ionizable Molecule as a Key to Biological Efficacy

In the intricate dance of drug discovery, the ionization state of a molecule is a pivotal characteristic that dictates its journey through the body and its interaction with biological targets.[1][2][3] The acid dissociation constant, or pKa, is the compass that guides our understanding of this ionization behavior. For researchers, scientists, and drug development professionals, a comprehensive grasp of the pKa values and ionization properties of a chemical series is not merely academic—it is a cornerstone of rational drug design. This guide delves into the core principles of pKa and ionization, with a specific focus on the increasingly important methoxypyridin-aniline scaffold, a moiety present in numerous developmental drug candidates. We will explore the subtle interplay of substituent effects, the practicalities of experimental determination, the power of computational prediction, and the profound implications of these properties on a molecule's pharmacokinetic and pharmacodynamic profile.

The Fundamental Importance of pKa in Drug Development

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] This seemingly simple value has far-reaching consequences for a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1]

-

Solubility and Formulation: The ionized form of a drug is generally more water-soluble.[1] Manipulating the pH of a formulation can significantly enhance a drug's solubility, which is critical for administration.[1][3]

-

Membrane Permeability: For a drug to be absorbed, it must often cross cellular membranes, which are lipid bilayers. The neutral, non-ionized form of a drug is typically more lipophilic and can more readily pass through these membranes.[3][5] The relationship between a drug's lipophilicity (logP for the neutral species) and its distribution at a given pH (logD) is directly governed by its pKa.[5][6]

-

Drug-Target Interactions: The specific ionization state of a drug can be crucial for its binding to a biological target.[1] Ionized groups can form key electrostatic interactions or hydrogen bonds within a receptor's binding pocket, significantly impacting potency.[1]

-

Pharmacokinetics: A drug's pKa influences its volume of distribution, clearance, and potential for drug-drug interactions.[1] For instance, basic compounds tend to have larger volumes of distribution compared to acidic or neutral molecules.[1]

The following diagram illustrates the critical role of pKa in the drug development pipeline.

Caption: The central role of pKa in influencing key drug properties.

The Methoxypyridin-Aniline Scaffold: A Tale of Two Moieties

The methoxypyridin-aniline scaffold incorporates two key ionizable centers: the aniline nitrogen and the pyridine nitrogen. The basicity of these nitrogens, and thus their pKa values, are influenced by the electronic effects of the substituents on both aromatic rings.

Substituent Effects on Aniline Basicity

The pKa of aniline is approximately 4.6.[7] Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the aniline nitrogen, making it more basic and increasing the pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aniline less basic and lowering the pKa.[8][9] The position of the substituent (ortho, meta, or para) also plays a crucial role due to resonance and inductive effects.[7]

Substituent Effects on Pyridine Basicity

The pKa of pyridine is approximately 5.2.[10][11] Similar to aniline, EDGs on the pyridine ring increase its basicity (increase pKa), while EWGs decrease its basicity (decrease pKa).[11] The methoxy group is particularly interesting as its effect depends on its position. In the 2- and 4-positions, the methoxy group can donate electron density through resonance, increasing the basicity of the pyridine nitrogen. However, its inductive electron-withdrawing effect can slightly mitigate this.

The interplay of these effects in the combined methoxypyridin-aniline scaffold can lead to a range of pKa values, which must be carefully considered during drug design.

The following diagram illustrates the impact of electron-donating and electron-withdrawing groups on the pKa of the aniline and pyridine moieties.

Caption: Influence of substituents on the basicity of aniline and pyridine.

Quantitative pKa Data for Methoxypyridin-Aniline Derivatives

Obtaining precise experimental pKa values for every new derivative is ideal but often impractical in the early stages of drug discovery. Therefore, a combination of experimental data for key compounds and reliable computational predictions for analogs is a common and effective strategy.

| Compound | Predicted pKa | Data Source |

| 2-Methoxy-5-aminopyridine | 4.33 | ChemBK[12] |

| 3-Amino-5-methoxypyridine | 5.80 | Biosynce[13] |

| 4-Amino-2-methoxypyridine | ~9-10 / 7.29 | Pipzine Chemicals / ChemBK[3][14] |

| 4-Methoxypyridine | 6.58 (experimental) | ChemicalBook[9] |

Note: Predicted pKa values can vary between different software and algorithms. Experimental validation for key compounds is highly recommended.

Experimental Determination of pKa Values

For definitive pKa determination, experimental methods are the gold standard. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a calibrated electrode.[12] The pKa is determined from the inflection point of the resulting titration curve.[12]

Experimental Protocol: Potentiometric pKa Determination

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the methoxypyridin-aniline derivative of known concentration (e.g., 1-10 mM) in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds.

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

Data Acquisition: Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

The following diagram outlines the workflow for potentiometric pKa determination.

Caption: Workflow for potentiometric pKa determination.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[13] The absorbance is measured at various pH values, and the pKa is determined from the resulting sigmoidal curve.[13]

Experimental Protocol: Spectrophotometric pKa Determination

-

Wavelength Selection: Determine the absorption spectra of the fully protonated and fully deprotonated forms of the compound to identify the wavelength of maximum absorbance difference.

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Sample Preparation: Prepare solutions of the compound with a constant concentration in each of the prepared buffers.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength.

-

Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

The following diagram illustrates the workflow for spectrophotometric pKa determination.

Caption: Workflow for spectrophotometric pKa determination.

Computational pKa Prediction: An Invaluable Tool for Drug Discovery

In the fast-paced environment of drug discovery, computational tools for pKa prediction are indispensable for rapidly screening large numbers of compounds.[2] These methods can be broadly categorized into two types:

-

Empirical Methods: These approaches are based on large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of new compounds. They are generally very fast but may be less accurate for novel scaffolds not well-represented in the training data.

-

Quantum Mechanical (QM) Methods: These methods use first-principles calculations to determine the energetics of protonation and deprotonation.[12] While computationally more intensive, they can provide more accurate predictions for novel chemical entities.[12]

Several commercial and academic software packages are available for pKa prediction, each with its own strengths and limitations. It is often beneficial to use multiple prediction tools and compare the results.

The following diagram shows the general workflow for computational pKa prediction.

Caption: General workflow for computational pKa prediction.

Conclusion: Integrating pKa Knowledge for Successful Drug Development

The pKa values and ionization properties of methoxypyridin-aniline derivatives are critical determinants of their potential as drug candidates. A thorough understanding of how substituents influence the basicity of the aniline and pyridine nitrogens allows for the rational design of molecules with optimized ADMET properties. The judicious use of both experimental and computational methods for pKa determination provides the necessary data to guide these design efforts. By integrating a deep knowledge of pKa and ionization into the drug discovery process, researchers can significantly increase the probability of identifying and developing safe and effective medicines.

References

-

The Impact of Ionization in Drug Discovery & Development - ACD/Labs. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (URL: [Link])

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - IDEAS/RePEc. (URL: [Link])

-

What is pKa and how is it used in drug development?. (URL: [Link])

-

Substituent effects on the physical properties and pKa of aniline - ResearchGate. (URL: [Link])

-

Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa - PMC. (URL: [Link])

-

pKa, Ionizable Drugs, And Pharmaceutical Discovery - Millennial Scientific. (URL: [Link])

-

Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (URL: [Link])

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (URL: [Link])

-

3-Amino-5-methoxypyridine CAS 64436-92-6 - Biosynce. (URL: [Link])

-

Effect of Substituents on the Basicity of Anilines - YouTube. (URL: [Link])

-

2-Methoxy-5-Amino Pyridine - ChemBK. (URL: [Link])

-

Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note | Request PDF - ResearchGate. (URL: [Link])

-

2-METHOXY-4-AMINOPYRIDINE - ChemBK. (URL: [Link])

-

Pyridine - mVOC 4.0. (URL: [Link])

-

2-methylpyridine - mVOC 4.0. (URL: [Link])

-

Pyridine - Wikipedia. (URL: [Link])

-

Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (URL: [Link])

-

Effect of Substituents on the Basicity of Anilines - YouTube. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-methoxypyridine Manufacturer & Supplier in China | High Purity Chemical | Specifications, Uses, Safety & Price [pipzine-chem.com]

- 4. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. chembk.com [chembk.com]

- 13. biosynce.com [biosynce.com]

- 14. 2-METHOXY-4-AMINOPYRIDINE [chembk.com]

A Senior Application Scientist's Guide to Biaryl Aniline Intermediates in Kinase Inhibitor Discovery

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful therapeutics lies the biaryl aniline scaffold. This guide provides an in-depth technical overview of the strategic importance of biaryl aniline intermediates in the discovery and development of kinase inhibitors. We will explore the fundamental role of this privileged structure, delve into the core synthetic methodologies for its construction, and examine its application in clinically approved drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The Central Role of Kinases and the Biaryl Aniline Privileged Scaffold

Protein kinases are enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins and other molecules.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors are designed to compete with ATP (adenosine triphosphate) for binding to the kinase's active site, thereby blocking the phosphorylation event and disrupting the aberrant signaling cascade.[4][5][6]

The biaryl aniline moiety has proven to be a particularly effective scaffold for kinase inhibitors. Its structural features allow it to form key interactions within the ATP-binding pocket. The aniline nitrogen can act as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor to the "hinge region" of the kinase.[7][8] The two aryl rings provide a rigid framework that can be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[8] This inherent versatility has established the biaryl aniline as a "privileged scaffold" in medicinal chemistry.

Core Synthetic Strategies for Biaryl Aniline Intermediates

The construction of the biaryl aniline core typically involves the strategic formation of a carbon-carbon (C-C) bond to create the biaryl system and a carbon-nitrogen (C-N) bond to introduce the aniline moiety. Modern palladium-catalyzed cross-coupling reactions are the cornerstone of these synthetic efforts, offering high efficiency and broad functional group tolerance.[9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds.[10][11] The reaction involves the cross-coupling of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex.[10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Ligand Addition: Add a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%). The choice of ligand is critical and often requires screening to optimize the reaction.

-

Base and Solvent: Add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) and a degassed solvent system (e.g., dioxane/water, toluene).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and must be optimized for specific substrates.

| Parameter | Common Reagents/Conditions | Rationale for Selection |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands stabilize the Pd catalyst and promote efficient oxidative addition and reductive elimination.[12] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. |

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for the formation of C-N bonds, coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst.[9][13] This reaction has become indispensable in medicinal chemistry for the synthesis of aryl amines.[9][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 eq), the amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq) and an anhydrous, degassed solvent (e.g., toluene, THF).

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography or crystallization to yield the desired biaryl aniline.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.

| Parameter | Common Reagents/Conditions | Rationale for Selection |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands are essential for promoting the catalytic cycle, especially the reductive elimination step.[12] |

| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile.[13] |

| Solvent | Toluene, Dioxane, THF | Anhydrous and non-protic solvents are required to prevent quenching of the strong base. |

Table 2: Key Parameters for Buchwald-Hartwig Amination Optimization

Case Studies: Biaryl Anilines in Action

The strategic importance of the biaryl aniline scaffold is best illustrated by its presence in numerous clinically successful kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[6][14] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[5][14] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, a classic example of a biaryl aniline motif.[4][15] These drugs compete with ATP for the intracellular kinase domain of EGFR, inhibiting autophosphorylation and downstream signaling.[4][6][16]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK gene rearrangements, which create fusion proteins with constitutive kinase activity, are oncogenic drivers in a subset of NSCLCs and other cancers.[17][18][19] ALK inhibitors, such as crizotinib and alectinib, are highly effective targeted therapies for ALK-positive tumors.[20] These inhibitors often incorporate a biaryl aniline scaffold to effectively target the ATP-binding site of the ALK fusion protein, blocking downstream signaling pathways like RAS-MAPK and PI3K-AKT.[19]

The development of next-generation ALK inhibitors has focused on overcoming resistance mutations that arise during treatment. This often involves modifying the biaryl aniline core to improve binding affinity and accommodate changes in the kinase domain.

Structure-Activity Relationship (SAR) and Future Directions

The tunability of the biaryl aniline scaffold is a key advantage in kinase inhibitor design. Medicinal chemists can systematically modify the substitution patterns on both aryl rings to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific functional groups can create additional interactions with the kinase active site or block metabolic liabilities.[7][21][22]

Future research in this area will likely focus on:

-

Novel Scaffolds: Designing new biaryl aniline analogs with improved properties and the ability to overcome drug resistance.

-

Covalent Inhibitors: Incorporating reactive groups onto the biaryl aniline core to form a covalent bond with the target kinase, leading to irreversible inhibition.[23]

-

Targeting Allosteric Sites: Developing biaryl aniline-based inhibitors that bind to sites other than the ATP pocket to achieve greater selectivity.

Conclusion

The biaryl aniline scaffold is a cornerstone of modern kinase inhibitor discovery. Its favorable structural and electronic properties, combined with robust and versatile synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, have enabled the development of numerous life-saving cancer therapies. As our understanding of kinase biology deepens, the biaryl aniline intermediate will undoubtedly continue to be a critical building block for the next generation of targeted therapeutics.

References

-

Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Defining and novel therapeutic targeting of ALK fusion protein granules. (2022, December 31). Department of Defense Congressionally Directed Medical Research Programs. [Link]

-

The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006, September 25). AACR Journals. [Link]

-

EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. (2009, April 15). The Oncologist. [Link]

-

ALK Inhibitors Help to Define Precision Medicine. (2021, September 17). Targeted Oncology. [Link]

-

Innovative Research Brings Potential New Class of Drugs for Patients with ALK-EML4 Fusion. (2023, February 7). LUNGevity Foundation. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Pennsylvania. [Link]

-

ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies - PMC. (2025, November 27). National Institutes of Health. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Royal Society of Chemistry. [Link]

-

Monomerization of ALK Fusion Proteins as a Therapeutic Strategy in ALK-Rearranged Non-small Cell Lung Cancers. (2020, April 2). Frontiers. [Link]

-

Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. (2010, May 1). PubMed. [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (n.d.). NSF Public Access Repository. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19). ACS Publications. [Link]

-

Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. [Link]

-

Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. (2019, June 15). PubMed. [Link]

-

The Suzuki biaryl coupling reaction a, The general catalytic coupling.... (n.d.). ResearchGate. [Link]

-

Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). SlideServe. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. [Link]

-

Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020, December 15). PubMed. [Link]

-

Structure-guided development of covalent TAK1 inhibitors. (2016, December 9). PubMed Central. [Link]

-

Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I. (2009, December 1). PubMed. [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015, November 16). National Institutes of Health. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2022, November 17). Pharmacological Research. [Link]

-

Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. (2022, March 1). PubMed. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. (2024, January 25). Pharmacological Research. [Link]

-

Kinase array design, back to front: Biaryl amides. (2025, August 9). ResearchGate. [Link]

-

Inhibitors Approved for Clinical Use. (n.d.). MRC PPU. [Link]

-

Protein kinase inhibitors: contributions from structure to clinical compounds. (2009, March 19). Cambridge University Press. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025, May 13). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]

- 3. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ClinPGx [clinpgx.org]

- 7. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. lungevity.org [lungevity.org]

- 18. targetedonc.com [targetedonc.com]

- 19. ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lungevity.org [lungevity.org]

- 21. Investigation of biaryl heterocycles as inhibitors of Wee1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. brimr.org [brimr.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(6-Methoxypyridin-3-yl)-2-methylaniline

Foreword: The Imperative of Stability in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a delicate balance between efficacy and developability. The scaffold 5-(6-methoxypyridin-3-yl)-2-methylaniline represents a confluence of privileged structures: the pyridine ring, a cornerstone of numerous FDA-approved drugs, and the aniline moiety, a versatile building block in organic synthesis.[1][2][3] The pyridine core is valued for its ability to engage in crucial biological interactions, such as hydrogen bonding and π–π stacking, while influencing physicochemical properties like solubility.[1][4] Conversely, the aniline structure, while synthetically useful, can introduce metabolic liabilities and potential toxicities, making a thorough understanding of its stability paramount.[5][6]

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-(6-Methoxypyridin-3-yl)-2-methylaniline. It is structured not as a rigid protocol, but as a logical progression of scientific inquiry, moving from foundational principles to applied experimental methodologies. As drug development professionals, our goal is not merely to generate data, but to understand its implications. Therefore, this document emphasizes the causality behind experimental choices, ensuring that the described workflows are self-validating systems for robust characterization of this promising molecule.

Molecular Profile and Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in any stability assessment.

Chemical Structure:

-

IUPAC Name: 5-(6-Methoxypyridin-3-yl)-2-methylaniline

-

CAS Number: 1248688-36-9[7]

-

Molecular Formula: C₁₃H₁₄N₂O[7]

Table 1: Physicochemical Properties of 5-(6-Methoxypyridin-3-yl)-2-methylaniline

| Property | Value/Description | Source |

| Physical Form | Powder | [7] |

| InChI Key | CKMUHNNPHLKULG-UHFFFAOYSA-N | [7] |

| Storage Temperature | Room Temperature | [7] |

Core Methodologies for Thermodynamic Stability Assessment

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is not a single data point but a multi-faceted profile. We employ a suite of thermal analysis techniques to build a comprehensive understanding of how the molecule behaves under thermal stress.[8] The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is particularly powerful for a detailed examination of decomposition behavior.[9]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is an indispensable technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It provides critical information on melting point, purity, and polymorphism—all of which are integral to a molecule's stability profile.[11][12]

The choice of heating rate is a critical parameter. A slow scan rate can reveal complex polymorphic transitions, while a rapid rate can be used to minimize crystallization events after the melting of a metastable form.[13] For an initial characterization, a standard rate of 10 °C/min provides a balance between resolution and experimental time.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of 5-(6-Methoxypyridin-3-yl)-2-methylaniline into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum of the endotherm, which corresponds to the melting point (Tₘ). Integrate the peak area to calculate the heat of fusion (ΔHfus).

Caption: Workflow for DSC analysis of thermodynamic stability.

Table 2: Hypothetical DSC Data for 5-(6-Methoxypyridin-3-yl)-2-methylaniline

| Parameter | Value | Interpretation |

| Melting Onset | 145.5 °C | Initiation of phase transition from solid to liquid. |

| Melting Point (Tₘ) | 148.2 °C | Sharp peak indicates a crystalline solid with high purity. |

| Heat of Fusion (ΔHfus) | 120.5 J/g | Energy required for melting; relates to crystal lattice energy. |

| Observations | No exothermic events prior to melting. | Suggests no polymorphic transitions or decomposition upon heating to melting. |

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a material as a function of temperature or time under a controlled atmosphere.[14] This technique is essential for evaluating thermal stability and determining the temperature at which decomposition begins.[15]

The choice of atmosphere is critical. An inert atmosphere (nitrogen) is used to study inherent thermal decomposition without oxidative effects. An air or oxygen atmosphere can be used subsequently to probe oxidative stability. The heating rate is chosen to ensure thermal equilibrium and clear separation of decomposition steps.

-

Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature calibration using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(6-Methoxypyridin-3-yl)-2-methylaniline onto a tared platinum or alumina TGA pan.

-

Thermal Program:

-

Place the sample pan onto the TGA balance.

-

Equilibrate at 30 °C under a nitrogen atmosphere (flow rate 50 mL/min).

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒ), often defined as the temperature at which 5% weight loss occurs (T₅%).

Caption: Workflow for TGA analysis of thermal decomposition.

Table 3: Hypothetical TGA Data for 5-(6-Methoxypyridin-3-yl)-2-methylaniline

| Parameter | Value | Interpretation |

| Initial Mass | 8.150 mg | 100% |

| Mass Loss < 100°C | 0.1% | Negligible loss, indicating an anhydrous, non-solvated material. |

| Onset of Decomposition (T₅%) | 285 °C | The temperature at which 5% mass loss occurs; a key indicator of thermal stability. |

| Decomposition Profile | Single major weight loss step. | Suggests a clean decomposition process rather than multiple, overlapping events. |

Forced Degradation Studies: Simulating Shelf-Life Challenges

Thermodynamic stability data from DSC and TGA provide insights into the molecule's behavior under acute thermal stress. However, to understand its long-term stability and potential degradation pathways, we must perform forced degradation (or stress testing) studies as mandated by ICH guidelines.[16][17] The objective is to induce a target degradation of 5-20% to identify likely degradation products and establish the stability-indicating nature of analytical methods.[16][18]

The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential environmental stresses a drug substance might encounter during manufacturing, storage, and administration.[19][20] They are designed to accelerate decomposition and reveal the molecule's intrinsic vulnerabilities.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(6-Methoxypyridin-3-yl)-2-methylaniline in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature for 8 hours.

-

Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder at 80 °C for 72 hours.[18] Dissolve in solvent for analysis.

-

Photolytic Stress: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]

-

-

Sample Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration. Analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and detect degradation products.

Caption: Postulated degradation pathways for the target molecule.

Conclusion and Forward Look

The thermodynamic stability assessment of 5-(6-Methoxypyridin-3-yl)-2-methylaniline is a critical exercise in risk mitigation and foundational for its progression as a drug candidate. This guide outlines a robust, multi-pronged approach combining DSC, TGA, and forced degradation studies. The hypothetical data presented suggest a molecule with good thermal stability, characterized by a high melting point and a decomposition onset well above typical processing and storage temperatures.

The true value of these studies lies in their predictive power. The insights gained from forced degradation will directly inform formulation development, selection of compatible excipients, and the definition of appropriate storage conditions and shelf-life. [17]By understanding the molecule's intrinsic vulnerabilities, we can proactively design a drug product that is safe, effective, and stable for its intended lifecycle.

References

- NETZSCH (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- PharmaGuru (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- ResolveMass Laboratories (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Veeprho (2020). Thermogravimetric Analysis in Pharmaceuticals.

- Contract Pharma (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ResolveMass Laboratories (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- SGS Italy. Forced Degradation Testing.

- ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

- Ceramxpert (2026). Thermal Analysis in Drug Development: DSC and TGA.

- Nanalysis (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

- News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals.

- Al-Ostath, A. et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- Sigma-Aldrich. 5-(6-methoxypyridin-3-yl)-2-methylaniline.

- Roy, A. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Cresset Group (2024). Aniline replacement in drug-like compounds.

- BioPartner UK (2024). Cresset Blog: Aniline replacement in drug-like compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Pyridine Derivatives in Pharmaceutical Development.

- ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria....

- Journal of Population Therapeutics and Clinical Pharmacology (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Echemi (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. biopartner.co.uk [biopartner.co.uk]

- 7. 5-(6-methoxypyridin-3-yl)-2-methylaniline | 1248688-36-9 [sigmaaldrich.com]

- 8. ceramxpert.com [ceramxpert.com]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. news-medical.net [news-medical.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. quercus.be [quercus.be]

- 13. tainstruments.com [tainstruments.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. veeprho.com [veeprho.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Testing | SGS Italy [sgs.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. biopharmaspec.com [biopharmaspec.com]

Literature review of 5-(6-Methoxypyridin-3-yl)-2-methylaniline synthesis pathways

This technical guide details the synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline , a critical biaryl scaffold often utilized in the development of kinase inhibitors (e.g., MET, ALK pathways) and PET imaging tracers for neurodegenerative diseases.

Executive Summary

Target Molecule: 5-(6-Methoxypyridin-3-yl)-2-methylaniline CAS Registry Number: 1248688-36-9 Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.27 g/mol

This guide presents two distinct synthesis pathways for the target molecule. Pathway A (Nitro-Reduction) is the preferred industrial route, prioritizing scalability and purity by avoiding catalyst poisoning associated with free amines. Pathway B (Direct Coupling) is the accelerated discovery route, utilizing modern ligand technology to couple the free aniline directly.

Retrosynthetic Analysis

The target molecule is a biaryl system constructed from an electron-rich aniline core and a pyridine ring. The strategic disconnection occurs at the C–C bond between the phenyl C5 and pyridine C3 positions.

Figure 1: Retrosynthetic breakdown showing the convergence of the aniline/nitro core and the pyridine boronate.

Pathway A: The Nitro-Reduction Route (Robust/Scalable)

This pathway is recommended for multi-gram to kilogram scale synthesis. It utilizes 5-bromo-2-nitrotoluene as the starting material.[1][2][3][4][5][6][7] The nitro group acts as a "masked" amine, preventing coordination to the Palladium catalyst during the cross-coupling step.

Step 1: Suzuki-Miyaura Coupling

Reaction: 5-Bromo-2-nitrotoluene + 6-Methoxypyridin-3-ylboronic acid → 5-(6-Methoxypyridin-3-yl)-2-nitrotoluene.

-

Reagents:

-

5-Bromo-2-nitrotoluene (1.0 equiv) [CAS 7149-70-4]

-

6-Methoxypyridin-3-ylboronic acid (1.1 equiv) [CAS 163105-89-3]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

Protocol:

-

Charge a reaction vessel with 5-bromo-2-nitrotoluene (216 mg, 1.0 mmol), boronic acid (168 mg, 1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling N₂ for 10 minutes.

-

Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) under N₂ flow.

-

Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 2: Nitro Reduction

Reaction: 5-(6-Methoxypyridin-3-yl)-2-nitrotoluene → Target Product.

-

Method: Iron-mediated reduction (Bechamp conditions).

-

Reagents: Iron powder (5.0 equiv), NH₄Cl (5.0 equiv), EtOH/H₂O (3:1).

Protocol:

-

Dissolve the nitro intermediate (1.0 mmol) in Ethanol (10 mL) and Water (3 mL).

-

Add NH₄Cl (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).

-

Reflux at 80°C with vigorous stirring for 2–3 hours.

-

Workup: Filter hot through Celite to remove iron residues. Wash the pad with MeOH.

-

Concentrate the filtrate. Partition between saturated NaHCO₃ and EtOAc.

-

Dry organic layer (Na₂SO₄) and concentrate to yield the target aniline.

Pathway B: Direct Aniline Coupling (Rapid Discovery)

This pathway couples the free aniline directly. Historically challenging due to amine-catalyst poisoning, this is now viable using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or robust precatalysts.

Reaction: 5-Bromo-2-methylaniline + 6-Methoxypyridin-3-ylboronic acid → Target.

-

Reagents:

-

5-Bromo-2-methylaniline (1.0 equiv) [CAS 39478-78-9]

-

6-Methoxypyridin-3-ylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/H₂O (10:1) or n-Butanol.

-

Protocol:

-

Combine 5-bromo-2-methylaniline (186 mg, 1.0 mmol), boronic acid (184 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol) in a vial.

-

Add solvent (5 mL) and degas.

-

Add XPhos Pd G2 (20 mg). Seal the vial.

-

Heat at 100°C for 12 hours.

-

Note: Free anilines can oxidize; perform under strict inert atmosphere.

Comparative Analysis of Pathways

| Feature | Pathway A (Nitro-Reduction) | Pathway B (Direct Coupling) |

| Step Count | 2 Steps | 1 Step |

| Overall Yield | High (70-85%) | Moderate (40-65%) |

| Purity Profile | Excellent (Purification at intermed. stage) | Variable (Potential homocoupling/oxidation) |

| Scalability | High (Kg scale feasible) | Low/Medium (Discovery scale) |

| Cost | Low (Cheap reagents: Fe, simple Pd) | Higher (Specialized ligands: XPhos) |

| Risk | Low (Nitro group is robust) | Medium (Free amine can poison catalyst) |

Mechanism of Action (Suzuki Cycle)

Understanding the catalytic cycle is crucial for troubleshooting. The cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination.

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling. In Pathway B, the free amine can competitively bind to the Pd(0) or Pd(II) species, slowing the cycle.

References

-

Sigma-Aldrich. Product Specification: 5-(6-methoxypyridin-3-yl)-2-methylaniline (CAS 1248688-36-9).Link

-

National Institutes of Health (PMC). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives (Suzuki coupling protocols).Link

-

BenchChem. Synthesis of 5-Bromo-2-methylaniline derivatives via Suzuki-Miyaura Coupling.Link

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.Link

-

PubChem. Compound Summary: 5-Bromo-2-nitrotoluene (CAS 7149-70-4).Link

Sources

- 1. usbio.net [usbio.net]

- 2. 1-(5-Bromo-2-nitrobenzyl)-piperidine () for sale [vulcanchem.com]

- 3. (5-Bromo-2-nitrophenyl)methanamine | 1261439-31-9 | Benchchem [benchchem.com]

- 4. 52414-98-9 Cas No. | 5-Bromo-2-nitrotoluene | Apollo [store.apolloscientific.co.uk]

- 5. 52414-98-9 | 4-Bromo-2-methyl-1-nitrobenzene | Aryls | Ambeed.com [ambeed.com]

- 6. 583-75-5 | 4-Bromo-2-methylaniline | Aryls | Ambeed.com [ambeed.com]

- 7. US7511145B2 - Bicyclic heteroaryl derivatives - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline: An Application Note and Detailed Protocol

Introduction

5-(6-Methoxypyridin-3-yl)-2-methylaniline is a key structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and drug discovery. Its synthesis is of significant interest to researchers in these fields. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating system checks, and comprehensive referencing are integrated to ensure scientific integrity and reproducibility.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic protocol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for the synthesis of biaryl compounds.[1][2] The strategy involves the coupling of an aryl halide with an organoboron compound. For the synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline, the most convergent and efficient approach is the coupling of 5-bromo-2-methylaniline with (6-methoxypyridin-3-yl)boronic acid .

The catalytic cycle of the Suzuki-Miyaura reaction, as illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-methylaniline | ≥97% | Sigma-Aldrich |

| (6-Methoxypyridin-3-yl)boronic acid | ≥95% | Combi-Blocks |

| Palladium(II) acetate (Pd(OAc)₂) | 99.98% | Strem Chemicals |

| Tricyclohexylphosphine (PCy₃) | 97% | Strem Chemicals |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Deionized Water | High Purity | In-house |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Brine (saturated NaCl solution) | In-house preparation | |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Fisher Scientific |

| Celite® | Sigma-Aldrich |

All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline

This protocol is designed for a 1 mmol scale reaction.

Caption: General workflow for the synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylaniline (186 mg, 1.0 mmol, 1.0 equiv.), (6-methoxypyridin-3-yl)boronic acid (183 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

-

Reaction:

-

Through the septum, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL).

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-18 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-methylaniline) is consumed.

-

-

Work-up:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel and add deionized water (20 mL).

-

Separate the organic layer, and wash it with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-(6-methoxypyridin-3-yl)-2-methylaniline as a solid.

-

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.4, 2.4 Hz, 1H), 7.15-7.05 (m, 2H), 6.95 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H), 3.70 (br s, 2H), 2.20 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5, 145.0, 144.0, 138.5, 131.0, 130.0, 128.0, 125.0, 122.0, 117.0, 111.0, 53.5, 17.0. |

| Mass Spectrometry (ESI) | m/z calculated for C₁₃H₁₄N₂O [M+H]⁺: 215.11; found: 215.1. |

| Melting Point | To be determined experimentally. |

| Appearance | Off-white to pale yellow solid. |

Discussion and Field-Proven Insights

-

Choice of Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source. Tricyclohexylphosphine is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

-

Base and Solvent System: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step. The use of a dioxane/water solvent system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[4]

-

Reaction Monitoring: It is crucial to monitor the reaction to completion to maximize the yield and simplify purification. Over-running the reaction can sometimes lead to decomposition of the product.

-

Purification: Flash column chromatography is generally sufficient for obtaining a highly pure product. The choice of eluent system may need to be optimized based on the polarity of any impurities.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen.

-

5-Bromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline via a Suzuki-Miyaura cross-coupling reaction. By following the detailed steps and considering the provided insights, researchers can efficiently prepare this valuable building block for their drug discovery and development programs.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007 , 46 (28), 5359-5363. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Guram, A. S.; Bei, X.; Turner, H. W. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2007 , 9 (26), 5449–5452. [Link]

Sources

- 1. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Suzuki cross-coupling conditions for 5-(6-Methoxypyridin-3-yl)-2-methylaniline

An Application Note for the Synthesis of 5-(6-Methoxypyridin-3-yl)-2-methylaniline via Suzuki Cross-Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the synthesis of 5-(6-methoxypyridin-3-yl)-2-methylaniline, a biaryl scaffold of interest in pharmaceutical and materials science research. We delve into the mechanistic nuances of coupling an electron-rich aniline with a heteroaromatic pyridine, detailing a robust protocol designed for high yield and reproducibility. This guide emphasizes the rationale behind the selection of catalysts, ligands, bases, and solvents, and includes a troubleshooting framework to address common challenges inherent to this specific transformation, such as catalyst inhibition and protodeboronation.

Introduction: The Challenge of Coupling Anilines and Pyridines

The target molecule, 5-(6-Methoxypyridin-3-yl)-2-methylaniline, incorporates both an aniline and a pyridine moiety. While the Suzuki-Miyaura reaction is broadly applicable, the combination of these two functionalities presents specific challenges that necessitate careful optimization of reaction conditions.

-

Aniline Moiety: The electron-donating amino group on the 2-methylaniline substrate can make the C-Br bond less susceptible to oxidative addition.[3][4] Furthermore, the Lewis basic nitrogen of the aniline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

-